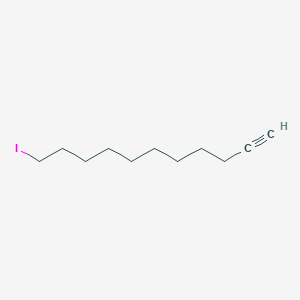
11-Iodo-1-undecyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Iodo-1-undecyne is an organic compound with the molecular formula C11H19I. It is a terminal alkyne, characterized by the presence of an iodine atom attached to the terminal carbon of an undecyne chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Iodo-1-undecyne typically involves the conversion of carbonyl compounds to alkynes via a one-carbon homologation process. One common method is the Corey-Fuchs procedure, which involves the transformation of aldehydes to acetylenes through a two-step process. The first step is the conversion of the aldehyde to a dibromoolefin, followed by the elimination of hydrogen bromide to form the alkyne .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
11-Iodo-1-undecyne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds.
Reduction Reactions: The alkyne can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted alkynes.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
11-Iodo-1-undecyne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Wirkmechanismus
The mechanism of action of 11-Iodo-1-undecyne involves its reactivity as a terminal alkyne. The triple bond in the alkyne can participate in various chemical reactions, such as cycloaddition and coupling reactions, to form complex molecular structures. The iodine atom can also act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Undecyne: A terminal alkyne with a similar structure but without the iodine atom.
1-Iodo-2-undecyne: An alkyne with the iodine atom attached to the second carbon instead of the terminal carbon.
Uniqueness
11-Iodo-1-undecyne is unique due to the presence of the iodine atom at the terminal position, which enhances its reactivity in substitution reactions.
Eigenschaften
CAS-Nummer |
2468-57-7 |
|---|---|
Molekularformel |
C11H19I |
Molekulargewicht |
278.17 g/mol |
IUPAC-Name |
11-iodoundec-1-yne |
InChI |
InChI=1S/C11H19I/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-11H2 |
InChI-Schlüssel |
COWWYFOFCMTKHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


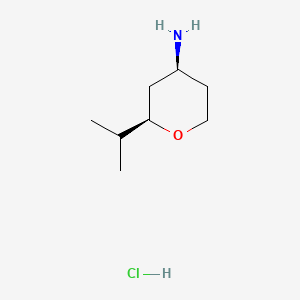
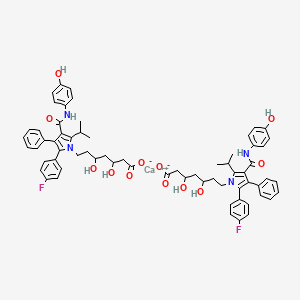
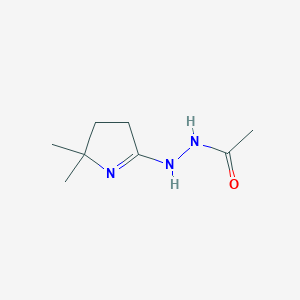
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010388.png)
![3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B14010395.png)
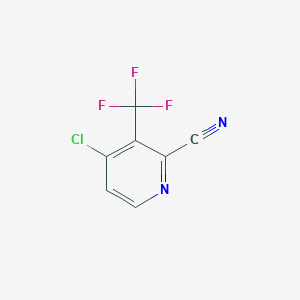
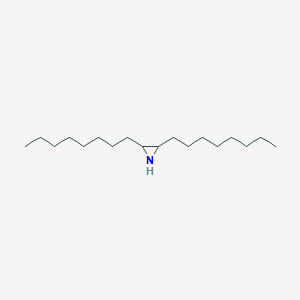
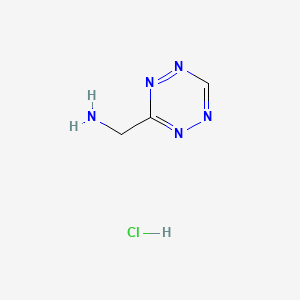
![2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B14010415.png)
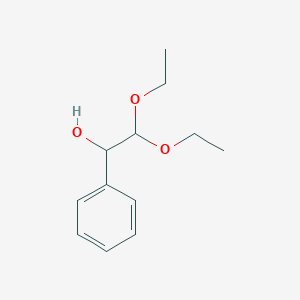
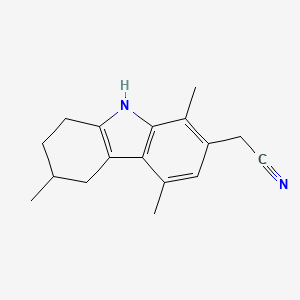
![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
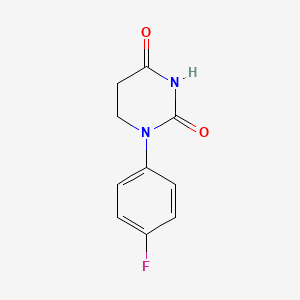
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
